molecular formula C13H9F2N3 B1418318 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1153806-57-5

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No. B1418318
M. Wt: 245.23 g/mol
InChI Key: CDDVSBYOTUYRDO-UHFFFAOYSA-N
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Description

“4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the CAS Number: 1153806-57-5. It has a molecular weight of 245.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-1-3-8(16)4-2-7/h1-6H,16H2,(H,17,18). This code provides a specific representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a melting point range of 246-247 degrees Celsius .

Scientific Research Applications

Synthesis of Eperezolid-Like Molecules

Yolal et al. (2012) explored the synthesis of eperezolid-like molecules starting from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, which led to the creation of various derivatives, including Schiff bases, thiourea, thiazolidinone, thiazoline, carbothioamide derivatives, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-thiazolidinone derivatives. These compounds were fully characterized and evaluated for their antimicrobial activities, especially against Mycobacterium smegmatis, showcasing the versatility of aniline derivatives in medicinal chemistry (Yolal et al., 2012).

Biological Evaluation and Potential Applications

Anticancer, Anti-inflammatory, and Antidiabetic Potential

Kavitha et al. (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds, aimed at developing biologically active molecules. These compounds were characterized and screened for their anticancer, anti-inflammatory, and antidiabetic activities, indicating the potential therapeutic applications of aniline derivatives (Kavitha et al., 2016).

Antimicrobial Activity of Novel Synthesized Compounds

Desai et al. (2011) synthesized and characterized novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones from Schiff bases of N-arylidene-2-(6-methyl-1H-benzo[d]imidazol-2-yl)anilines. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various pathogens, highlighting the significance of aniline derivatives in the development of new antimicrobial agents (Desai et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(5,6-difluoro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-1-3-8(16)4-2-7/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVSBYOTUYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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